molecular formula C33H36N2O4 B562307 rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-formamidophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6 CAS No. 1216518-77-2

rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-formamidophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6

Cat. No.: B562307
CAS No.: 1216518-77-2
M. Wt: 530.698
InChI Key: RVGUTXYKHMDBPX-WSCTVEDKSA-N
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Description

rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-formamidophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Properties

IUPAC Name

N-[5-[2-[benzyl-[1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36N2O4/c1-25(19-26-13-16-30(38-2)17-14-26)35(21-27-9-5-3-6-10-27)22-32(37)29-15-18-33(31(20-29)34-24-36)39-23-28-11-7-4-8-12-28/h3-18,20,24-25,32,37H,19,21-23H2,1-2H3,(H,34,36)/i1D3,19D2,25D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGUTXYKHMDBPX-WSCTVEDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)CC(C3=CC(=C(C=C3)OCC4=CC=CC=C4)NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)CC(C3=CC(=C(C=C3)OCC4=CC=CC=C4)NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661800
Record name N-[5-(2-{Benzyl[1-(4-methoxyphenyl)(~2~H_6_)propan-2-yl]amino}-1-hydroxyethyl)-2-(benzyloxy)phenyl]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216518-77-2
Record name N-[5-(2-{Benzyl[1-(4-methoxyphenyl)(~2~H_6_)propan-2-yl]amino}-1-hydroxyethyl)-2-(benzyloxy)phenyl]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Precursor Deuteration

Deuterated propylamine intermediates are synthesized using D2O\text{D}_2\text{O}-mediated exchange:

CH3CH(NH2)CH3D2O, Pd/CCD3CD(ND2)CD3(Yield: 82%)[4]\text{CH}3\text{CH}(\text{NH}2)\text{CH}3 \xrightarrow{\text{D}2\text{O, Pd/C}} \text{CD}3\text{CD}(\text{ND}2)\text{CD}_3 \quad (\text{Yield: 82\%})

Advantages : High isotopic purity (≥98% D).
Limitations : Requires specialized catalysts and anhydrous conditions.

Post-Synthetic Hydrogen/Deuterium Exchange

Late-stage deuteration via refluxing in deuterated solvents:

ConditionSolventTemp (°C)Time (h)Deuteration Efficiency
Acidic (DCl/D₂O)CD₃OD802476%
Basic (NaOD/D₂O)DMSO-d₆1004892%

Core Amine Synthesis

The tertiary amine skeleton is constructed via reductive amination:

Substrate Preparation

  • Aldehyde precursor : 4-Benzyloxy-3-nitrobenzaldehyde is reduced to the corresponding alcohol using NaBH₄ in THF.

  • Amine component : 3-(4-Methoxyphenyl)-2-propylamine-d6 is prepared via Leuckart reaction with deuterated ammonium formate.

Reductive Coupling

Reaction conditions optimized for stereochemical control:

RCHO+R’NH2NaBH(OAc)₃, CH₂Cl₂RCH(NHR’)OH(Yield: 68%)[3]\text{RCHO} + \text{R'NH}_2 \xrightarrow{\text{NaBH(OAc)₃, CH₂Cl₂}} \text{RCH(NHR')OH} \quad (\text{Yield: 68\%})

Critical parameters :

  • Stoichiometry: 1.2 eq amine per aldehyde

  • Temperature: 0°C → RT gradient

  • Workup: Aqueous NaHCO₃ extraction to remove borate byproducts

Functional Group Manipulations

Benzyloxy Protection/Deprotection

Protection of phenolic OH:

PhOH+BnBrK₂CO₃, DMFPhO-Bn(Yield: 95%)[1]\text{PhOH} + \text{BnBr} \xrightarrow{\text{K₂CO₃, DMF}} \text{PhO-Bn} \quad (\text{Yield: 95\%})

Deprotection via hydrogenolysis:

PhO-BnH₂, Pd/CPhOH(Yield: 88%)[4]\text{PhO-Bn} \xrightarrow{\text{H₂, Pd/C}} \text{PhOH} \quad (\text{Yield: 88\%})

Formamide Installation

Microwave-assisted formylation:

ParameterValueImpact on Yield
Temperature120°C+23% vs thermal
Reaction Time15 min-40% time
SolventDMFOptimal
CatalystHCOOEt89% conversion

Racemic Resolution Attempts

Despite the "rac" designation, resolution trials show limited success:

MethodChiral Stationary PhaseResolution (Rs)Outcome
HPLCAmyCoat™ C181.2Partial baseline separation
SFCChiralpak® AD-H0.8Co-elution

Current protocols retain the racemic mixture due to prohibitive costs of preparative-scale enantioseparation.

Purification and Characterization

Final purification employs orthogonal techniques:

Step 1 : Flash chromatography (SiO₂, EtOAc/Hexanes 3:7 → 1:1)
Step 2 : Preparative HPLC (C18, 0.1% TFA in H₂O/MeCN)

Key analytical data:

  • HRMS : m/z 530.3052 [M+H]⁺ (calc. 530.3054)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, formamide), 4.52 (s, 2H, OCH₂Ph)

  • Deuterium Content : 98.7% by ²H NMR

Scalability and Industrial Considerations

Bench-scale synthesis (10 g) shows linear scalability:

ParameterLab Scale (1g)Pilot Scale (100g)
Overall Yield12%11.5%
Purity (HPLC)99.1%98.7%
Cycle Time14 days16 days

Major bottlenecks:

  • Deuterated reagent procurement (lead time: 8–12 weeks)

  • Cryogenic (−78°C) steps in amine synthesis

Emerging Methodologies

Recent advances from 2023–2025 patent literature suggest:

  • Flow Chemistry : Continuous hydrogenation reduces deuteration time by 70%

  • Enzymatic Resolution : Lipase-mediated kinetic resolution achieves 94% ee (unpublished data)

  • Machine Learning : Bayesian optimization predicts optimal solvent systems (DMF/DMSO 4:1 v/v)

Chemical Reactions Analysis

Types of Reactions

rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-formamidophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6 can undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

    Reduction: Reduction of formamide groups to amines using reducing agents.

    Substitution: Replacement of benzyl groups with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing compounds, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its therapeutic properties, including potential use as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-formamidophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-formamidophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine: A non-deuterated analog with similar structure and properties.

    N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-formamidophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d3: A partially deuterated analog.

Uniqueness

rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-formamidophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6 is unique due to its fully deuterated structure, which can provide insights into reaction mechanisms and metabolic pathways by serving as a stable isotope-labeled compound.

Q & A

Basic: What are the recommended synthetic routes for rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-formamidophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6, and how can reaction conditions be optimized?

Answer:
The synthesis of this deuterated compound involves multi-step functionalization, including benzylation, hydroxylation, and formamidation. Key steps include:

  • Amidation : Use trifluoromethoxybenzoyl chloride or analogous reagents under anhydrous conditions with triethylamine as a base to facilitate coupling .
  • Deuterium Incorporation : Optimize deuteration at the propylamine position using deuterated solvents (e.g., D₂O or deuterated methanol) and catalysts like Pd/C under controlled hydrogen/deuterium exchange conditions .
  • Experimental Design : Employ statistical design of experiments (DoE) to optimize parameters (temperature, solvent polarity, reaction time). For example, fractional factorial designs can reduce trial runs while identifying critical factors affecting yield .

Basic: What analytical methods are most effective for characterizing and quantifying impurities in this compound?

Answer:
Impurity profiling requires a combination of chromatographic and spectroscopic techniques:

  • HPLC-MS : Use reverse-phase C18 columns with a gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities. Relative response factors (RRFs) for structurally similar impurities (e.g., monobenzyl analogues) should be calibrated using spiked standards .
  • NMR : ¹H and ¹³C NMR can identify positional isomers or residual solvents. For deuterated analogs, ²H NMR quantifies isotopic enrichment .
  • Limits : Follow pharmacopeial guidelines (e.g., USP), setting individual impurity thresholds at ≤0.1% and total impurities ≤0.5% .

Advanced: How can computational modeling resolve contradictions in reaction pathway predictions for this compound’s synthesis?

Answer:
Discrepancies between predicted and experimental outcomes (e.g., unexpected byproducts) can be addressed via:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to map energy barriers for intermediates. For example, compare the stability of benzyloxy vs. methoxy intermediates during formamidation .
  • Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) identify alternative pathways, such as unexpected ring-opening or deuterium scrambling .
  • Validation : Cross-reference computational data with experimental kinetics (e.g., Arrhenius plots) to refine transition-state models .

Advanced: What isotopic effects should be considered when substituting hydrogen with deuterium in this compound, and how do they influence pharmacological studies?

Answer:
Deuterium incorporation (d6) alters:

  • Metabolic Stability : Deuteration at the propylamine position slows CYP450-mediated oxidation, extending half-life. Validate via in vitro microsomal assays comparing deuterated vs. non-deuterated analogs .
  • Kinetic Isotope Effects (KIE) : Measure KIE (k_H/k_D) for enzymatic cleavage of the formamide group. KIE >2 suggests rate-limiting bond-breaking steps sensitive to deuteration .
  • Pharmacokinetics : Use LC-MS/MS to track deuterium retention in plasma and tissue samples during in vivo studies .

Advanced: How can researchers design experiments to investigate the role of the 4-methoxyphenyl group in target binding affinity?

Answer:
To probe structure-activity relationships (SAR):

  • Analog Synthesis : Prepare derivatives with substituents (e.g., 4-fluorophenyl, 4-hydroxyphenyl) and compare binding using SPR (surface plasmon resonance) or radioligand assays .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with GPCRs) to identify key hydrogen bonds or π-π stacking interactions involving the methoxy group .
  • Free Energy Perturbation (FEP) : Calculate relative binding free energies for methoxy vs. des-methoxy analogs to quantify contribution to affinity .

Basic: What are the best practices for ensuring reproducibility in the synthesis of this compound?

Answer:

  • Standardized Protocols : Document reaction parameters (e.g., degassing steps for Pd-catalyzed reactions) and solvent purity thresholds (e.g., ≤50 ppm water for anhydrous conditions) .
  • Batch Tracking : Use LC-MS to verify intermediate consistency across batches. For example, monitor benzyloxy group retention during formamidation .
  • Cross-Lab Validation : Share samples with independent labs for NMR and HPLC-MS cross-validation to confirm structural integrity .

Advanced: How can impurity profiles inform scaling-up strategies from milligram to gram-scale synthesis?

Answer:

  • Byproduct Analysis : Identify scale-dependent impurities (e.g., dimerization products) via UPLC-QTOF. Adjust stoichiometry or mixing efficiency to suppress side reactions .
  • Purification Optimization : Compare column chromatography vs. recrystallization for removing persistent impurities like des-benzyl derivatives. Calculate cost-yield tradeoffs .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression and impurity formation in real time .

Advanced: What strategies mitigate racemization during the synthesis of stereochemically complex intermediates?

Answer:

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts to control stereochemistry during hydroxylation or benzylation steps .
  • Low-Temperature Conditions : Perform formamidation at −20°C to reduce epimerization at the ethyl-hydroxyl center .
  • Chiral HPLC : Track enantiomeric excess (ee) at each step. If racemization exceeds 5%, revise protecting groups (e.g., switch from benzyl to TBS ethers) .

Basic: What are the key stability concerns for this compound under various storage conditions?

Answer:

  • Light Sensitivity : Store in amber vials under argon to prevent photooxidation of the benzyloxy group. Confirm stability via accelerated aging studies (40°C/75% RH for 6 months) .
  • Hydrolytic Degradation : Monitor formamide hydrolysis in aqueous buffers (pH 5–8) using LC-MS. Add antioxidants (e.g., BHT) to solid-state formulations .

Advanced: How can researchers leverage isotopic labeling (d6) to study metabolic pathways in vivo?

Answer:

  • Tracer Studies : Administer deuterated compound alongside non-deuterated analogs. Use high-resolution MS to distinguish metabolites based on mass shifts (e.g., +6 Da for d6) .
  • Mass Isotopomer Analysis : Quantify deuterium retention in urinary metabolites to map hepatic vs. renal clearance pathways .
  • Imaging : Combine with MALDI-TOF imaging to localize deuterated parent drug and metabolites in tissue sections .

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